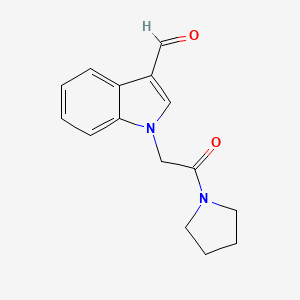

1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde

Description

1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole core substituted at the 1-position with a pyrrolidinone-linked ethyl group and a formyl group at the 3-position. Its molecular formula is C₁₅H₁₆N₂O₂, with a molecular weight of 256.31 g/mol and CAS number 347320-40-5 .

Properties

IUPAC Name |

1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-11-12-9-17(14-6-2-1-5-13(12)14)10-15(19)16-7-3-4-8-16/h1-2,5-6,9,11H,3-4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOZNYHNBODLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde, with the CAS number 347320-40-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the implications for therapeutic applications based on recent research findings.

- Molecular Formula : C₁₅H₁₆N₂O₂

- Molecular Weight : 256.30 g/mol

- Structure : The compound features an indole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent functionalization of the indole structure. Specific methodologies can vary, but they often include condensation reactions that yield the desired aldehyde derivative.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds, particularly focusing on their effects on various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung adenocarcinoma) and HSAEC1-KT (non-cancerous control).

- Methodology : MTT assays were employed to assess cell viability post-treatment with the compound at a concentration of 100 µM for 24 hours.

Results indicated that derivatives similar to this compound exhibited varying degrees of cytotoxicity against cancer cells, with some showing significant reductions in viability compared to controls like cisplatin .

| Compound | Cell Line | Viability (%) | Remarks |

|---|---|---|---|

| Compound A | A549 | 66% | Effective cytotoxicity |

| Compound B | HSAEC1-KT | 78% | Less effective against non-cancerous cells |

Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have been extensively studied. The compound's structural features suggest potential activity against both Gram-positive and Gram-negative bacteria:

- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli.

In vitro tests demonstrated that certain analogs exhibited promising antimicrobial activity, although specific data on this compound's efficacy remains limited. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against various pathogens .

| Pathogen | MIC (mg/mL) | Activity |

|---|---|---|

| S. aureus | 0.0039 | Strong |

| E. coli | >64 | Weak |

Case Studies

One notable study focused on the synthesis and biological evaluation of a series of indole-based compounds, highlighting their potential as anticancer agents. The study revealed that modifications to the indole structure could enhance biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Another research effort investigated the modulation of autophagy pathways by indole derivatives, linking these mechanisms to neuroprotective effects in neuronal models. This indicates a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key Observations :

- The pyrrolidinone group in the target compound introduces a ketone functionality absent in the morpholine or pyrrolidine analogs. This may enhance hydrogen-bonding interactions in biological systems.

- Morpholine and chloroethyl substituents alter electronic properties and reactivity. For example, the chloroethyl variant () is more electrophilic and reactive, necessitating stringent safety protocols .

Physicochemical Properties

| Property | Target Compound | Morpholine Analog | Chloroethyl Derivative |

|---|---|---|---|

| Molecular Weight | 256.31 | 282.33 | 207.66 |

| Solubility | Moderate (polar aprotic solvents) | High (due to morpholine’s polarity) | Low (hydrophobic chloroethyl group) |

| Stability | Stable under inert conditions | Sensitive to hydrolysis (morpholine ring) | Reactive (prone to nucleophilic substitution) |

Q & A

Q. What are the standard synthetic routes for 1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves Fischer indole synthesis or Vilsmeier-Haack formylation to introduce the aldehyde group at the indole C3 position. A key step is the alkylation of the pyrrolidinone moiety using reagents like chloroacetyl chloride, followed by nucleophilic substitution. For example, hydrazide intermediates (e.g., from hydrazine and aldehydes) are refluxed with acetic acid to form Schiff bases, as described in indole-carbaldehyde syntheses . Reaction optimization (e.g., solvent polarity, temperature, and catalyst use) significantly impacts yield. Polar aprotic solvents (e.g., DMF) and elevated temperatures (~80–100°C) are often used to enhance reactivity.

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

- 1H/13C NMR : Critical for confirming the aldehyde proton (δ ~10 ppm) and pyrrolidinone carbonyl (δ ~170–175 ppm). The indole NH proton is typically absent due to N-alkylation .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the indole and pyrrolidinone moieties. Weak intramolecular C–H···O interactions stabilize the crystal lattice .

- HRMS : Validates molecular weight (256.31 g/mol) and isotopic patterns .

Q. How can purity and stability be assessed during storage?

- HPLC with UV detection (λ ~250–300 nm) monitors degradation products.

- Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition typically above 200°C .

- Store under inert gas (N2/Ar) at –20°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60–85%) for this compound?

Yield discrepancies often arise from:

- Substituent electronic effects : Electron-withdrawing groups on the indole ring slow alkylation kinetics.

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (DMF/EtOH) may recover different fractions .

- Catalyst optimization : Transition metals (e.g., Pd/C) or phase-transfer catalysts improve selectivity in multi-step syntheses .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic reactivity at the aldehyde group .

- Molecular docking : Simulates binding to targets like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) or kinases , identifying key interactions (e.g., hydrogen bonds with pyrrolidinone carbonyl) .

Q. What experimental designs validate the role of the pyrrolidinone moiety in biological activity?

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified pyrrolidinone (e.g., piperidone or morpholine substitutes) and compare IC50 values in enzyme inhibition assays .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to confirm entropy-driven interactions with the pyrrolidinone carbonyl .

Q. How are crystallographic data (e.g., space group P21/n) used to analyze molecular packing and stability?

Q. What methodologies address spectral inconsistencies (e.g., NMR shifts) between synthetic batches?

Q. How can synthetic intermediates be leveraged to design derivatives with enhanced pharmacokinetic properties?

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Nonlinear regression (e.g., GraphPad Prism) : Fits sigmoidal curves to determine EC50/IC50 values.

- Principal component analysis (PCA) : Correlates structural features (e.g., substituent logP) with activity trends across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.